

# Structure-activity relationship (SAR) studies of "Methyl 1-methyl-2-pyrroleacetate" derivatives

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## Compound of Interest

Compound Name: *Methyl 1-methyl-2-pyrroleacetate*

Cat. No.: *B1329999*

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## Comparative Analysis of Structure-Activity Relationships in Bioactive Pyrrole Derivatives

### Introduction

While specific Structure-Activity Relationship (SAR) studies on "**Methyl 1-methyl-2-pyrroleacetate**" derivatives are not extensively documented in publicly available literature, the broader pyrrole scaffold is a cornerstone in medicinal chemistry.<sup>[1][2][3]</sup> The pyrrole ring is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.<sup>[2][4][5]</sup> This guide provides a comparative overview of SAR studies for several classes of bioactive pyrrole derivatives, offering insights that can inform future research, potentially including the exploration of "**Methyl 1-methyl-2-pyrroleacetate**" analogs. The understanding of how structural modifications to the pyrrole core influence biological activity is crucial for the rational design of new therapeutic agents.<sup>[2][5]</sup>

## Comparative SAR of Bioactive Pyrrole Derivatives

The following tables summarize key SAR findings for different classes of pyrrole derivatives, highlighting the impact of substitutions on their biological activity.

Table 1: Pyrrole Derivatives as Anticancer Agents

Parent Scaffold	Modifications & Position	Key Findings on Activity	Target/Cell Line	Reference
Pyrrolo[2,1-f][4,6][7]triazines	Diastereoselective synthesis of cis and trans piperidine-3-ol derivatives.	The trans-4-aryl-piperidine-3-ol derivative showed the most potent ALK inhibitory activity, indicating a strong influence of stereochemistry.	Anaplastic Lymphoma Kinase (ALK)	[5]
Pyrrolonaphthoxazepines	Various substitutions.	Compound 7, a specific derivative, exhibited the best antiproliferative activity, causing G2/M cell cycle arrest.	HL-60 cells	[5]
Neolamellarin A (Marine Pyrrole-Alkaloid)	Synthesis of various analogs.	Aromatic substituents with suitable alkyl linkers (benzyl, phenethyl) led to enhanced HIF-1 $\alpha$ inhibitory activities.	HeLa cells (HIF-1 $\alpha$ inhibition)	[5]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine	Introduction of a nitrile group at position 5 of the pyrrole ring.	Resulted in a 10-fold higher cellular activity for inhibiting cyclin-dependent kinases (CDKs).	Cyclin-Dependent Kinases (CDKs)	[1]

Table 2: Pyrrole Derivatives as COX Inhibitors

Parent Scaffold	Modifications & Position	Key Findings on Activity	Target	Reference
Pyrrole Carboxylic Acid Derivatives	Attachment of an aliphatic carboxylic acid (acetic acid) at N-1.	Compounds with the acetic acid group at position 1 showed the highest activity against both COX-2 and COX-1.	COX-1 and COX-2	[8]
Pyrrole Carboxylic Acid Derivatives	Increasing bulkiness at position 1 and replacing the acetic group with a more substantial acidic group.	Shifted the activity to favor COX-1 inhibition.	COX-1 and COX-2	[9]

Table 3: Pyrrole Derivatives as Antiviral Agents

Parent Scaffold	Modifications & Position	Key Findings on Activity	Target/Virus	Reference
Pyrrolo[2,1-f]triazin-4-amino Nucleoside Analogs	Modifications at the 1'- substituent.	Small modifications in the polarity and size of the 1'- substituent significantly affected the antiviral activity and toxicity profile. The 1'- methyl derivative was less active and more toxic than the parent compound.	EBOV, HCV	[5]
Pyrrolo[2,1-f]triazin-4-amino Nucleoside Analogs	Replacement of the pyrrolo[2,1-f]triazin-4-amino core.	Replacement with a purin-6-amino moiety resulted in a decrease in activity against all tested viruses.	Various RNA viruses	[5]

## Generalized Experimental Protocols for SAR Studies

For researchers looking to initiate SAR studies on a novel series of compounds like "**Methyl 1-methyl-2-pyrroleacetate**" derivatives, a generalized workflow is outlined below.

### Chemical Synthesis of Analogs

- Objective: To synthesize a library of derivatives with systematic structural modifications.

- General Procedure:
  - Scaffold Synthesis: Establish a robust synthetic route to the core scaffold (e.g., **Methyl 1-methyl-2-pyrroleacetate**).
  - Derivatization: Introduce diversity at specific positions of the molecule. For "**Methyl 1-methyl-2-pyrroleacetate**", this could involve:
    - Varying the ester group (e.g., ethyl, propyl, benzyl esters).
    - Substituting the N-methyl group with other alkyl or aryl groups.
    - Introducing substituents at positions 3, 4, and 5 of the pyrrole ring.
  - Purification and Characterization: Purify each synthesized compound using techniques like column chromatography or recrystallization. Confirm the structure and purity of each analog using analytical methods such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry, and HPLC.

## In Vitro Biological Screening

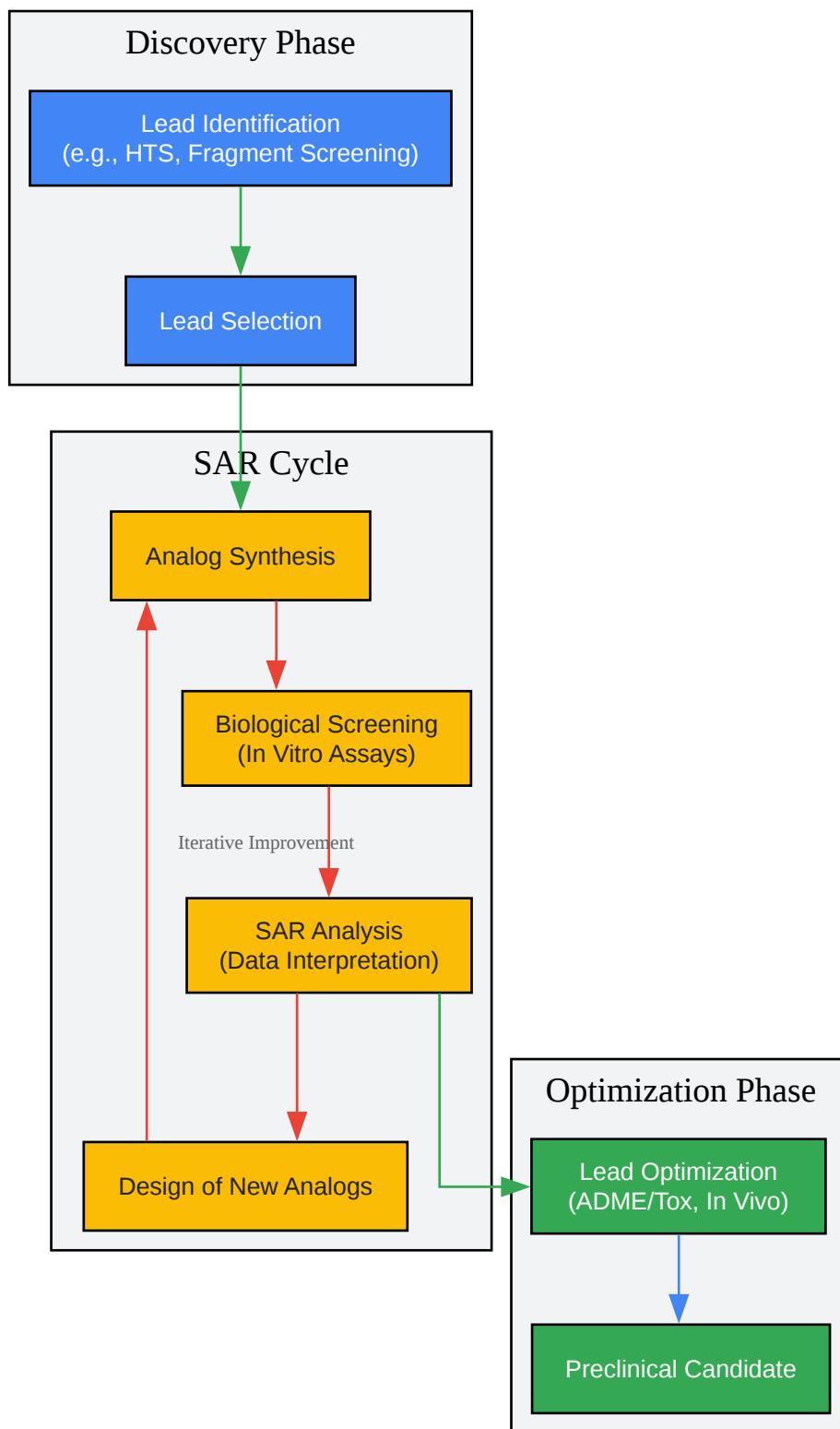
- Objective: To evaluate the biological activity of the synthesized analogs against a specific target.
- General Procedure:
  - Assay Development: Select or develop a suitable in vitro assay to measure the desired biological activity (e.g., enzyme inhibition, receptor binding, cell viability).
  - Primary Screening: Screen all synthesized compounds at a single high concentration to identify initial "hits".
  - Dose-Response Analysis: For active compounds, perform a dose-response study to determine key potency metrics like  $\text{IC}_{50}$  (half-maximal inhibitory concentration) or  $\text{EC}_{50}$  (half-maximal effective concentration).
  - Data Analysis: Analyze the data to identify preliminary SAR trends, i.e., which structural modifications lead to increased or decreased activity.

## Lead Optimization and Further Studies

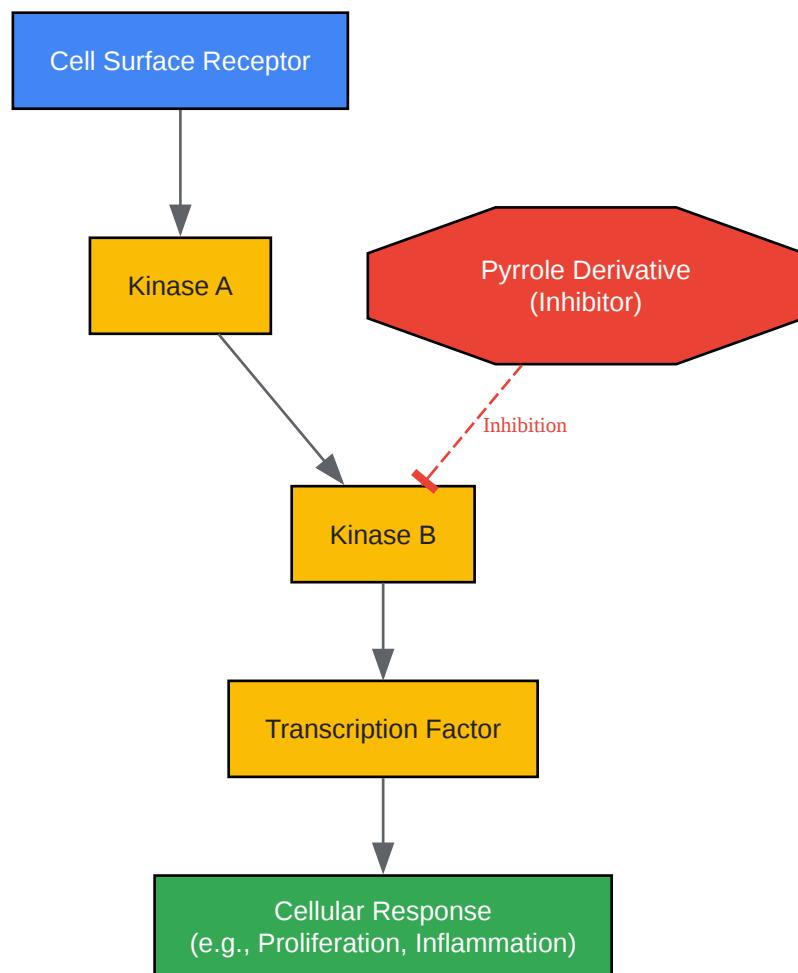
- Objective: To refine the SAR and improve the properties of the most promising lead compounds.
- Procedure:
  - Iterative Synthesis: Based on the initial SAR, design and synthesize a second generation of analogs to explore the most promising structural regions.
  - Expanded Biological Profiling: Subject lead compounds to secondary assays to evaluate selectivity, mechanism of action, and potential off-target effects.
  - ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising leads.

## Visualizations

The following diagrams illustrate a typical workflow for a Structure-Activity Relationship study and a conceptual signaling pathway that could be targeted.

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Caption: A typical workflow for a Structure-Activity Relationship (SAR) study in drug discovery.



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Caption: A conceptual signaling pathway targeted by a hypothetical pyrrole derivative inhibitor.

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